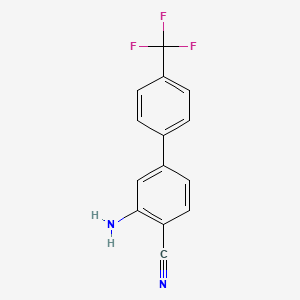
3-Amino-4'-(trifluoromethyl)biphenyl-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile is an organic compound that features a biphenyl structure with an amino group at the 3-position and a trifluoromethyl group at the 4’-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Amino Group: The amino group can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate precursor is reacted with ammonia or an amine under suitable conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs .
化学反应分析
Types of Reactions
3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile has several scientific research applications:
作用机制
The mechanism of action of 3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile: Unique due to the presence of both an amino group and a trifluoromethyl group on the biphenyl structure.
4-(3-Aminophenyl)benzonitrile: Similar structure but lacks the trifluoromethyl group.
4-(4-Aminophenyl)benzonitrile: Similar structure but with the amino group at a different position.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications .
属性
分子式 |
C14H9F3N2 |
|---|---|
分子量 |
262.23 g/mol |
IUPAC 名称 |
2-amino-4-[4-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-7H,19H2 |
InChI 键 |
FZJPZBIEWMOGHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


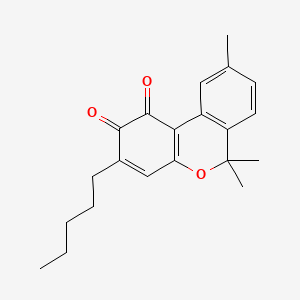
![(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)
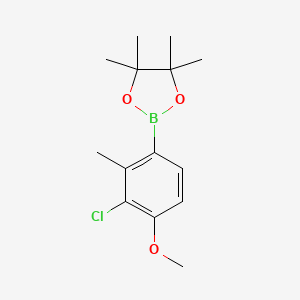
![[2-(Octan-2-yl)phenoxy]acetic acid](/img/structure/B14076819.png)
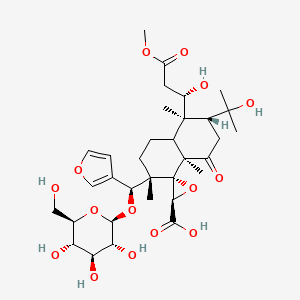
![tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane](/img/structure/B14076825.png)
![7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one](/img/structure/B14076840.png)
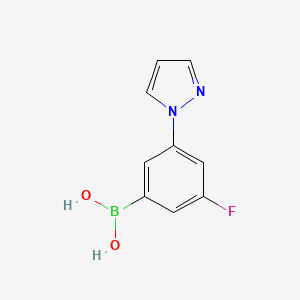
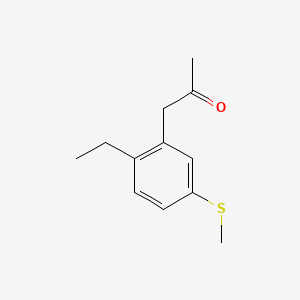
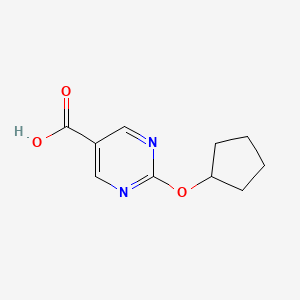
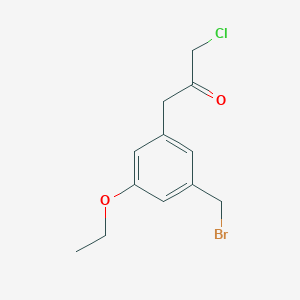
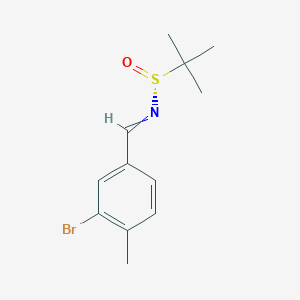
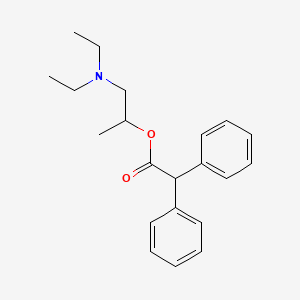
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
